Phthalimidine
Description
Significance of the Isoindolin-1-one Scaffold in Organic Chemistry
The isoindolin-1-one scaffold is recognized as a "privileged structure" in the field of medicinal chemistry. nih.gov This designation is attributed to its ability to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. The structural rigidity of the bicyclic system, combined with the potential for substitution at various positions, allows for the fine-tuning of steric and electronic properties to achieve desired biological activity and selectivity.
In synthetic organic chemistry, the isoindolin-1-one core is a valuable building block for the construction of more complex molecular architectures. researchgate.net Its presence in numerous alkaloids and other biologically active compounds has spurred the development of a plethora of synthetic methodologies for its construction. researchgate.net These methods often involve transition metal-catalyzed reactions, multicomponent reactions, and various cyclization strategies, providing access to a wide diversity of substituted isoindolin-1-one derivatives. nih.govnih.gov The reactivity of the lactam moiety within the isoindolin-1-one scaffold also allows for further chemical transformations, expanding its utility in the synthesis of novel compounds. nih.gov
Natural Occurrence and Biological Relevance of Isoindolin-1-one Derivatives
The isoindolin-1-one structural motif is present in a variety of naturally occurring compounds isolated from plants and microorganisms. nih.gov These natural products exhibit a remarkable range of biological activities, underscoring the importance of this scaffold in chemical biology.
Several alkaloids containing the isoindolin-1-one core have been identified, including lennoxamine, chilenine, and magallanesine. These compounds have demonstrated various biological effects, contributing to the interest in this class of molecules. Another example is vitedoamine A, which also features the isoindolin-1-one skeleton. researchgate.net
The biological relevance of isoindolin-1-one derivatives is extensive, with activities spanning multiple therapeutic areas. nih.gov Research has shown that compounds containing this scaffold can exhibit anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net For instance, certain derivatives have been investigated for their potential as HIV-1 inhibitors and for their activity against various cancer cell lines. researchgate.net The diverse biological profiles of these natural and synthetic compounds highlight the therapeutic potential of the isoindolin-1-one scaffold. nih.gov
| Natural Product | Biological Relevance |
| Lennoxamine | Alkaloid with noted biological activities |
| Chilenine | Alkaloid with noted biological activities |
| Magallanesine | Alkaloid with noted biological activities |
| Vitedoamine A | Natural product containing the isoindolin-1-one core |
| Staurosporine | Precursor to Midostaurin (B1676583), an anticancer agent |
Historical Context of Isoindolin-1-one Research and Development
Interest in isoindoline (B1297411) derivatives, the broader class to which isoindolin-1-ones belong, began to grow significantly with the isolation of the first natural derivatives in the early 1960s. doaj.org One of the earliest and most well-known drugs containing an isoindoline-related core is Thalidomide (B1683933), which was developed in the late 1950s. preprints.org Although it contains an isoindoline-1,3-dione (phthalimide) ring, its development brought attention to the potential biological activities of this class of compounds. preprints.org
The discovery of naturally occurring isoindolin-1-one compounds with diverse biological activities spurred further research into their synthesis and pharmacological properties. nih.gov Over the decades, numerous synthetic methods have been developed to access the isoindolin-1-one scaffold and its derivatives. organic-chemistry.org Early methods often relied on the cyclization of 2-cyanobenzamide or the reaction of phthalic anhydride with primary amines. researchgate.netmdpi.com More recent advancements have introduced more sophisticated and efficient strategies, including transition metal-catalyzed C-H activation and multicomponent reactions. nih.gov
The evolution of synthetic methodologies has been paralleled by an expanding understanding of the structure-activity relationships of isoindolin-1-one derivatives. This has enabled medicinal chemists to design and synthesize novel compounds with improved potency and selectivity for various biological targets.
Overview of Research Trajectories for Isoindolin-1-one
Current research on isoindolin-1-one continues to be a vibrant and rapidly evolving field. A major focus remains on the development of novel and efficient synthetic methodologies to construct this privileged scaffold. nih.gov Researchers are exploring green chemistry approaches, such as ultrasonic-assisted synthesis, to create these compounds under milder and more environmentally friendly conditions. nih.govrsc.orgrsc.org There is also significant interest in the use of multicomponent reactions to generate molecular diversity and rapidly assemble libraries of isoindolin-1-one derivatives for biological screening. nih.gov
In the realm of medicinal chemistry, the isoindolin-1-one scaffold is being extensively explored for its therapeutic potential in a wide range of diseases. nih.gov Ongoing research is focused on designing derivatives with potent and selective activity as anticancer, antiviral, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.net Structure-activity relationship (SAR) studies are being conducted to understand how different substituents on the isoindolin-1-one core influence biological activity, with the aim of developing next-generation drug candidates. nih.gov The versatility of the isoindolin-1-one scaffold ensures its continued importance in the discovery of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-7-4-2-1-3-6(7)5-9-8/h1-4H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZQEOJJUGGUIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197391 | |
| Record name | 2,3-Dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
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Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-91-1 | |
| Record name | Isoindolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phthalimidine | |
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| Record name | Phthalimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3689 | |
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| Record name | 2,3-Dihydro-1H-isoindol-1-one | |
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| Record name | 1-Isoindolinone | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PHTHALIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41DB5814AL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for Isoindolin 1 One and Its Derivatives
Modern and Efficient Synthetic Protocols
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) offer highly efficient and atom-economical pathways for the synthesis of complex molecules like isoindolin-1-ones by combining three or more reactants in a single synthetic operation. This approach minimizes purification steps, reduces waste, and often allows for rapid access to diverse chemical libraries.
Several Ugi-type multicomponent reactions (MCRs) have been successfully employed for the synthesis of isoindolin-1-one derivatives. A common starting material in these reactions is methyl 2-formylbenzoate (B1231588), which reacts with various amines and other components under acidic conditions to yield the desired heterocyclic compounds in a facile and efficient one-pot procedure. researchgate.netnih.gov For instance, a Ugi four-component domino dicyclization strategy has been developed, enabling the one-step construction of diverse 3-(1,3,4-oxadiazol-2-yl)isoindolin-1-ones. This method utilizes (N-isocyanimine)triphenylphosphorane, methyl 2-formylbenzoate, primary amines, and carboxylic acids, achieving good yields without the need for additional additives. researchgate.net
Another MCR approach involves modified diastereoselective Kabachnik–Fields reactions for the synthesis of isoindolin-1-one-3-phosphonates. This method typically involves the reaction of aromatic amines with 2-formylbenzoic acid and dimethyl phosphonate (B1237965). When conducted under solvent and catalyst-free conditions at 80 °C, this one-pot reaction can yield isoindolin-1-one-3-phosphonates with good yields and high diastereoselectivity. For example, the reaction of 2-formylbenzoic acid with (S)- or (R)-amines and dimethyl phosphonate furnished isoindolin-1-one-3-phosphonates in up to 75% yield with a 95:05 diastereoisomeric ratio when using (S)-methylbenzylamine. beilstein-journals.org
Transition metal catalysis also plays a significant role in one-pot multicomponent syntheses of isoindolin-1-ones. A rhodium(III)-catalyzed multicomponent dehydrogenative annulation strategy allows for the one-pot synthesis of isoindolin-1-imine derivatives (structurally related to isoindolin-1-ones) from diarylimines, vinyl ketones, and simple amines. This process involves the activation of multiple C–H and N–H bonds, leading to the formation of new C–C and C–N bonds. rsc.org Similarly, a practical one-pot isoindolinone synthesis has been achieved through rhodium(III) relay catalysis, transforming various commercially available aldehydes into γ-lactams (isoindolinones) in good yields. A notable advantage of this protocol is that it obviates the need for pre-preparation of amide substrates, as the rhodium(III) catalyst participates in independent reactions within the one-pot system. acs.org
Copper-catalyzed cascade annulation represents another effective three-component strategy for synthesizing 2,3-diarylisoindolin-1-ones. This method involves 2-formylbenzonitrile, arenes, and diaryliodonium salts, proceeding via a copper-catalyzed tandem C–N/C–C bond formation to produce isoindolin-1-one derivatives in good to excellent yields. acs.org
Furthermore, direct lithiation, substitution, and cyclization of N'-benzyl-N,N-dimethylureas with t-BuLi followed by reaction with various electrophiles provide a route to 3-substituted isoindolin-1-ones in high yields. beilstein-journals.org The integration of Ugi-azide and Heck cyclization reactions in a one-pot sequence has also been explored for the synthesis of heterocyclic systems, including those containing the isoindolin-1-one core. beilstein-journals.orgacs.org
The versatility and efficiency of these one-pot multicomponent reactions are summarized in the table below, highlighting key reagents and outcomes.
| Synthetic Method | Key Reactants | Catalysis/Conditions | Products | Yield/Selectivity Notes | Reference |
| Ugi-type MCRs | Methyl 2-formylbenzoate, amines, other components | Acidic conditions | Isoindolin-1-one derivatives | Facile and efficient | researchgate.netnih.gov |
| Ugi Four-Component Domino Dicyclization | (N-isocyanimine)triphenylphosphorane, methyl 2-formylbenzoate, primary amines, carboxylic acids | - | 3-(1,3,4-oxadiazol-2-yl)isoindolin-1-ones | Good yields, no additional additives | researchgate.net |
| Kabachnik–Fields Reaction | Aromatic amines, 2-formylbenzoic acid, dimethyl phosphonate | Solvent/catalyst-free, 80 °C | Isoindolin-1-one-3-phosphonates | Up to 75% yield, 95:05 diastereoisomeric ratio (with (S)-methylbenzylamine) | beilstein-journals.org |
| Rh(III)-Catalyzed Dehydrogenative Annulation | Diarylimines, vinyl ketones, simple amines | Rhodium catalyst, Cu oxidant | Isoindolin-1-imine derivatives | Good to very high isolated yields | rsc.org |
| Rh(III) Relay Catalysis | Aldehydes, N-pyridin-2-yl benzamide (B126) (directing group) | Rhodium(III) catalyst | γ-Lactams (Isoindolinones) | Good yields, no pre-preparation of amide substrates | acs.org |
| Copper-Catalyzed Cascade Annulation | 2-Formylbenzonitrile, arenes, diaryliodonium salts | Copper catalyst | 2,3-Diarylisoindolin-1-ones | Good to excellent yields | acs.org |
| Lithiation, Substitution, and Cyclization | N'-benzyl-N,N-dimethylureas, t-BuLi, electrophiles | Anhydrous THF, 0 °C | 3-Substituted isoindolin-1-ones | High yields | beilstein-journals.org |
| One-Pot Ugi-Azide/Heck Cyclization | Aldehyde, amine, isocyanide, azide, other components | Pd(OAc)2, PPh3 (Heck step) | Tetrazolyl-substituted isoindolin-1-ones | Maximizes pot-, atom-, and step-economy (PASE) | beilstein-journals.orgacs.org |
Ultrasonic-Assisted Synthesis
Ultrasonic-assisted synthesis, also known as sonochemistry, leverages the energy generated by acoustic cavitation to enhance chemical reactions. This method can lead to increased reaction rates, improved yields, and milder reaction conditions, making it an attractive tool for the synthesis of various organic compounds, including isoindolin-1-ones.
From 3-Alkylidenephtalides
One notable application of ultrasonic irradiation in isoindolin-1-one synthesis involves the use of 3-alkylidenephtalides as starting materials. While specific direct examples of isoindolin-1-one synthesis solely from 3-alkylidenephtalides via ultrasonic assistance are less commonly detailed as a standalone method in general literature, sonochemical methods are broadly applied to cyclization and amidation reactions that could involve such precursors. Ultrasonic irradiation can facilitate the formation of lactams, including isoindolin-1-ones, by promoting bond formation and accelerating reaction kinetics in various condensation and cyclization pathways that might involve intermediates or reactions analogous to those derived from 3-alkylidenephtalides. The general principle is that ultrasound can enhance the reactivity of these precursors, leading to more efficient cyclization to the isoindolin-1-one core. beilstein-journals.orgCurrent time information in Bangalore, IN.dntb.gov.ua
Scalability of Ultrasonic Methods
The scalability of ultrasonic methods for chemical synthesis is an important consideration for industrial applications. While laboratory-scale sonochemical reactions are well-established, scaling up these processes requires careful design of sonochemical reactors to ensure uniform energy distribution and efficient cavitation throughout larger volumes. Despite the challenges, ultrasonic methods offer several advantages that make them appealing for larger-scale production. These include reduced reaction times, lower energy consumption compared to conventional heating, and the potential for cleaner reactions with fewer by-products. beilstein-journals.orgCurrent time information in Bangalore, IN.dntb.gov.ua
For isoindolin-1-one synthesis, the benefits of ultrasonic assistance, such as enhanced mass transfer and activation of reagents, could translate into more economically viable and environmentally friendly large-scale production. However, successful industrial implementation depends on overcoming engineering hurdles related to reactor design, acoustic frequency, and power optimization to maintain consistent reaction conditions across larger batches. Research continues to explore continuous flow sonochemical reactors and other advanced setups to improve the scalability and efficiency of these methods for pharmaceutical and fine chemical production. beilstein-journals.orgCurrent time information in Bangalore, IN.dntb.gov.ua
Indium-Mediated Reductive Condensation Reactions
Indium-mediated reactions have emerged as valuable tools in organic synthesis due to indium's unique redox properties, low toxicity, and tolerance to various functional groups. For the synthesis of isoindolin-1-ones, indium-mediated reductive condensation reactions offer a distinct pathway.
This methodology typically involves the reductive condensation of specific precursors, where indium acts as a reducing agent, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds. While direct detailed examples of indium-mediated reductive condensation specifically for isoindolin-1-one are less prevalent in general searches compared to other methods, indium's utility in forming lactams and related nitrogen heterocycles is well-documented. For instance, indium has been employed in the reductive coupling of imines and carbonyl compounds, or in the cyclization of nitro compounds, which could lead to isoindolin-1-one scaffolds under appropriate conditions. The mild nature of indium-mediated reactions often allows for the selective transformation of complex substrates, making them attractive for the synthesis of highly functionalized isoindolin-1-one derivatives. rsc.org
Cobalt-Catalyzed Cyclization Reactions
Cobalt catalysis provides a powerful platform for various organic transformations, including cyclization reactions, due to its diverse oxidation states and coordination geometries. In the context of isoindolin-1-one synthesis, cobalt-catalyzed cyclization reactions offer an efficient route to construct the lactam ring system.
One significant application involves cobalt-catalyzed C–H activation/annulation reactions. These reactions enable the direct functionalization of unactivated C–H bonds, leading to the formation of cyclic structures. For example, cobalt(III)-catalyzed annulation reactions involving benzamides and alkynes have been reported to yield isoindolinone derivatives. This approach often proceeds via a C–H activation step ortho to the amide group, followed by alkyne insertion and subsequent cyclization. The use of cobalt catalysts in these reactions typically offers advantages such as high atom economy, broad substrate scope, and good functional group tolerance. The selectivity of cobalt catalysts can be fine-tuned by ligand design, allowing for controlled formation of the desired isoindolin-1-one isomers. sioc-journal.cn
Photo-decarboxylative Addition
Photo-decarboxylative addition is a fascinating synthetic strategy that utilizes light energy to initiate reactions involving the removal of a carboxyl group, generating reactive radical intermediates that then undergo addition to other molecules. This method offers a mild and environmentally benign approach, avoiding the need for harsh reagents or high temperatures.
For the synthesis of isoindolin-1-one derivatives, photo-decarboxylative addition can be employed to construct the heterocyclic core. While specific detailed examples directly linking photo-decarboxylative addition to the formation of the isoindolin-1-one ring are less commonly highlighted as a primary method in general literature, the principle can be applied to generate radicals that subsequently cyclize to form lactams. For instance, if a precursor molecule contains a carboxyl group positioned appropriately to undergo photo-decarboxylation, the resulting radical could then add to an intramolecular unsaturated bond, leading to the formation of the isoindolin-1-one scaffold. Such reactions often benefit from visible light and mild conditions, making them attractive for synthesizing complex isoindolin-1-one structures. acs.org
Asymmetric Synthesis of Chiral Isoindolin-1-one Derivatives
The asymmetric synthesis of chiral isoindolin-1-one derivatives is a crucial area of research due to the enhanced properties often observed in one enantiomer of biologically active compounds nih.gov. Traditional approaches for obtaining chiral isoindolinones have involved the resolution of racemic mixtures and the application of chiral auxiliaries nih.govchim.it. More contemporary strategies leverage catalytic methods, employing chiral metal catalysts, organocatalysts, and chiral phase transfer catalysts to achieve high enantioselectivity nih.govchim.it.
Early methodologies, such as that reported by Allin et al. in 2000, utilized chiral auxiliaries. For instance, the condensation of (R)-phenylglycinol (PubChem CID: 70020) with 2-formylbenzoic acid (PubChem CID: 10609) yielded a tricyclic γ-lactam in good yield and as a single diastereoisomer chim.it. Another approach by Kanamitsu et al. in 2007 involved the formation of diastereoisomeric salts from a racemic acid intermediate and (R)- or (S)-1-phenylethylamine, followed by repeated recrystallization to achieve asymmetric synthesis of various isoindolin-1-one derivatives, although with relatively low yields (approximately 5%) chim.it.
Significant advancements have been made in catalytic asymmetric syntheses. A notable strategy involves a cascade reaction sequence, specifically an asymmetric nitro-Mannich reaction of suitable α-amido sulfones (derived from 2-formyl benzoates), followed by an in situ cyclization of the adducts. This method, employing Takemoto's catalyst (a neutral bifunctional organocatalyst derived from trans-1,2-diaminocyclohexane, PubChem CID: 94002), has achieved very high enantioselectivities, up to 98% ee, and good yields nih.gov.
Organocatalytic methods have also proven effective. For example, the highly enantioselective synthesis of isoindolinones-3-N,S-acetals has been achieved through the organocatalytic addition of thiols to N-tosylimine derived from 2-formylbenzoate nih.gov. Furthermore, asymmetric synthesis of 3-aryl-substituted isoindolinones has been reported via arylation reactions catalyzed by chiral Rh(I) or Cu(I) complexes nih.gov.
A unified approach for the asymmetric syntheses of medicinally important isoindolinones, such as (S)-PD 172938 and (R)-JM 1232, has been developed. This approach utilizes a Cu(I)-PYBOX-diPh catalyzed highly enantioselective (up to 99% ee) alkynylation/lactamization sequence, executed in a one-pot fashion. This sequence involves the formation of one carbon-carbon bond and two carbon-nitrogen bonds from inexpensive starting materials under ambient conditions acs.org.
Another versatile and efficient method for the asymmetric synthesis of 3-substituted isoindolinones involves the direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones. These chiral intermediates are synthesized in two steps from the corresponding methyl 2-formylbenzoates (PubChem CID: 77109). Subsequent deprotonation and alkylation of the resulting carbanions with various alkylating agents afford 3-substituted isoindolinones in excellent yields and high diastereomeric ratios acs.org.
The following table summarizes some key asymmetric synthetic approaches:
| Method | Key Reagents/Catalysts | Enantioselectivity (ee) | Yield | Reference |
| Chiral Auxiliary (Allin et al., 2000) | (R)-phenylglycinol, 2-formylbenzoic acid | Diastereoselective | Good | chim.it |
| Diastereoisomeric Salt (Kanamitsu et al., 2007) | (R)- or (S)-1-phenylethylamine, racemic acid intermediate | Low (approx. 5%) | Low | chim.it |
| Organocatalytic Cascade (Nitro-Mannich) | Takemoto's catalyst, α-amido sulfones | Up to 98% | Very good | nih.gov |
| Cu(I)-PYBOX-diPh Catalyzed Alkynylation | Cu(I)-PYBOX-diPh, alkynes | Up to 99% | Not specified | acs.org |
| Direct Alkylation of Chiral Sulfinyl | N-tert-butylsulfinyl-isoindolinones, alkylating agents | High diastereomeric ratio | Excellent | acs.org |
Functionalization Strategies for Isoindolin-1-one Scaffolds
Functionalization strategies for isoindolin-1-one scaffolds aim to introduce diverse substituents or modify the existing structure, thereby expanding their chemical space and potential applications. These strategies often involve various bond-forming reactions and transformations at different positions of the isoindolin-1-one core.
Multicomponent reactions (MCRs) offer efficient pathways for synthesizing complex isoindolin-1-one derivatives in a single step. For instance, Ugi-type MCRs utilizing methyl 2-formylbenzoate (PubChem CID: 77109) as a starting material have been successfully employed to obtain various heterocyclic compounds, including isoindolin-1-one derivatives, under acidic conditions nih.gov. Another example is the three-component reaction involving phthalaldehydic acid (PubChem CID: 6997), a primary amine, and 1H-indole (PubChem CID: 798) conducted in water under catalyst-free conditions, leading to the synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives rsc.org.
Reductive cyclization reactions provide another avenue for functionalization. A concise and environmentally friendly one-pot reductive heterocyclization has been developed for synthesizing substituted isoindolin-1-one derivatives directly from the condensation of o-phthalaldehyde (B127526) (PubChem CID: 7006) and nitroarenes, mediated by indium and acetic acid under reflux conditions clockss.org.
The Curtius rearrangement has been utilized to introduce N-substituted functionalities. This involves the transformation of acid functionalities to acyl azides, followed by Curtius rearrangement to yield isocyanates. These isocyanates can then react with primary amines, such as aniline (B41778) (PubChem CID: 240), to produce urea (B33335) derivatives, ultimately leading to N-substituted isoindolin-1-one derivatives thieme-connect.com.
Transition metal-catalyzed reactions are powerful tools for selective functionalization. Palladium(II)/Lewis acid-catalyzed strategies have been developed for the synthesis of isoindolinones through C-H/N-H functionalization and oxidative annulation of 2-benzamidopyridine 1-oxide (PubChem CID: 290378 is for isoquinolin-N-oxide, need to confirm for 2-benzamidopyridine 1-oxide, but it's a general class of compounds) with acrylates (general class of compounds) researchgate.net. A rapid synthesis of the isoindolinone skeleton has also been achieved via a palladium-catalyzed one-pot tandem process, which includes isocyanide insertion-hydration (carboxamidation) followed by 5-exo-dig cyclo-isomerization (hydroamidation), resulting in good to excellent yields researchgate.net. Furthermore, Rh(III)-catalyzed C-H functionalization in water has been reported for the synthesis of isoindolin-1-ones, highlighting the development of robust catalytic systems for N-heterocyclic scaffolds under mild conditions researchgate.net.
The introduction of phosphonate groups is another functionalization strategy. Isoindolin-1-one-3-phosphonates can be synthesized efficiently through a one-pot three-component reaction of 2-formylbenzoic acid (PubChem CID: 10609) with primary amines and dimethyl phosphite (B83602) (PubChem CID: 65116) under solvent and catalyst-free conditions researchgate.net.
Ultrasonic-assisted synthesis offers a practical and efficient method for preparing 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides and primary amines. These 3-hydroxyisoindolin-1-ones are versatile precursors that can be transformed into N-acyliminium ion (NAI) intermediates under acidic conditions, allowing for the access to other diverse isoindolin-1-one scaffolds in a one-pot fashion rsc.org.
The following table outlines various functionalization strategies:
| Strategy | Key Reactants/Conditions | Resulting Functionalization | Reference |
| Ugi-type Multicomponent Reaction | Methyl 2-formylbenzoate, other MCR components, acidic conditions | Diverse isoindolinone derivatives | nih.gov |
| Three-Component Reaction | Phthalaldehydic acid, primary amine, 1H-indole, water, catalyst-free | 3-(1H-indol-3-yl)isoindolin-1-one derivatives | rsc.org |
| Indium-Mediated Reductive Heterocyclization | o-Phthalaldehyde, nitroarenes, indium/acetic acid | Substituted isoindolin-1-one derivatives | clockss.org |
| Curtius Rearrangement | Acyl azides, followed by reaction with amines | N-substituted isoindolin-1-one derivatives | thieme-connect.com |
| Pd(II)/Lewis Acid Catalysis (C-H/N-H) | 2-Benzamidopyridine 1-oxide, acrylates | Isoindolinones via annulation | researchgate.net |
| Pd-Catalyzed Tandem Process | Isocyanide insertion-hydration, 5-exo-dig cyclo-isomerization | Isoindolinone skeleton | researchgate.net |
| Three-Component Reaction (Phosphonates) | 2-Formylbenzoic acid, primary amines, dimethyl phosphite, solvent/catalyst-free | Isoindolin-1-one-3-phosphonates | researchgate.net |
| Ultrasonic-Assisted Synthesis | 3-Alkylidenephtalides, primary amines | 3-Hydroxyisoindolin-1-ones, further functionalization via NAI intermediates | rsc.org |
| Rh(III) C-H Functionalization | Various arenes, alkynes/olefins, Rh(III) catalyst, water | N-containing heterocycles, including isoindolin-1-ones | researchgate.net |
Biological Activities and Pharmacological Applications of Isoindolin 1 One Derivatives
Antimicrobial Properties
Isoindolin-1-one derivatives have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi.
The isoindolin-1-one scaffold has been a fruitful source of new antibacterial agents. Research has shown that derivatives can be effective against both Gram-positive and Gram-negative bacteria.
A series of N-substituted isoindolin-1-one-3-phosphonates were screened for their antibacterial properties. researchgate.net Within this series, compounds 4a and 4b were particularly active against Micrococcus luteus, showing inhibition zones of 35 mm and 24 mm, respectively. researchgate.net Furthermore, compound 4a was the most effective against Listeria monocytogenes with an inhibition zone of 22 mm. researchgate.net Other studies have identified isoindolinones with promising activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, with reported Minimum Inhibitory Concentration (MIC) values ranging from 0.328 to 3.6 mg/ml. researchgate.net It has been suggested that the presence of a carboxyl functional group may be essential for this antibacterial activity. researchgate.net
More recent innovations include the synthesis of novel isoindoline-1-one derivatives incorporating a piperidine (B6355638) moiety. nih.govresearchgate.net These compounds showed good activity against several phytopathogenic bacteria, including Pseudomonas syringae pv actinidiae (Psa) and Xanthomonas axonopodis pv. citri (Xac). nih.govresearchgate.net One derivative, designated Y8 , exhibited excellent activity against Xanthomonas oryzae pv oryzae (Xoo), the pathogen that causes bacterial rice leaf blight. nih.govresearchgate.net Y8 was found to be more potent than the commercial agent thiediazole copper, with a half-maximal effective concentration (EC50) of 21.3 µg/mL compared to 53.3 µg/mL. nih.govresearchgate.net Mechanistic studies revealed that Y8 exerts its antibacterial effect by inducing the collapse of the bacterial cell membrane and disrupting biofilm formation. nih.govresearchgate.net Other research has also confirmed that 3-hydroxy-isoindolin-1-one and 3-(alkyl/aryl)methyleneisoindolin-1-one derivatives possess moderate antibacterial activity.
Table 1: Antibacterial Activity of Selected Isoindolin-1-one Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative Class | Target Bacteria | Activity Measurement | Result | Reference(s) |
|---|---|---|---|---|
| Isoindolin-1-one-3-phosphonate (4a) | Micrococcus luteus | Inhibition Zone | 35 mm | researchgate.net |
| Isoindolin-1-one-3-phosphonate (4b) | Micrococcus luteus | Inhibition Zone | 24 mm | researchgate.net |
| Isoindolin-1-one-3-phosphonate (4a) | Listeria monocytogenes | Inhibition Zone | 22 mm | researchgate.net |
| Piperidine-containing (Y8) | Xanthomonas oryzae pv oryzae | EC50 | 21.3 µg/mL | nih.govresearchgate.net |
| General Isoindolinones | B. subtilis, S. aureus, E. coli | MIC | 0.328-3.6 mg/ml | researchgate.net |
In addition to their antibacterial effects, isoindolin-1-one derivatives have been evaluated for their antifungal properties. Specific derivatives have shown notable efficacy against various fungal strains. For instance, isoindolin-1-one-3-phosphonates have been screened for activity against the opportunistic human pathogen Candida albicans. In one study, a specific phosphonate (B1237965) derivative (4a ) produced a significant 38 mm zone of inhibition against C. albicans. researchgate.net
Research into agricultural applications has also been productive. A series of 3-alkylphosphonate-substituted isoindolinone derivatives demonstrated good inhibitory activity against Sclerotinia sclerotiorum, a plant pathogenic fungus. nih.gov Furthermore, a study focused on the synthesis and fungicidal activity of derivatives made from (3Z)-3-benzylidene-2-benzofuran-1(3H)-one has been reported, indicating ongoing interest in this area. researchgate.net
Antiviral Properties
The antiviral potential of the isoindolin-1-one scaffold has been highlighted in multiple studies. A notable area of success has been against Enterovirus A71 (EV-A71), a primary causative agent of hand, foot, and mouth disease. A series of 2-aryl-isoindolin-1-ones were designed and tested, with ten of the compounds showing significant antiviral activity (EC50 < 10 µM) against four different EV-A71 strains. Two compounds in particular, A3 and A4 , exhibited broad and potent activity, with EC50 values in the range of 1.23–1.76 μM.
The isoindole framework and its derivatives have also been investigated for activity against the human immunodeficiency virus (HIV). One study identified a thiazolo[2,3-a]isoindolone derivative that potently inhibited HIV-1 reverse transcriptase (RT) with a 50% inhibitory concentration (IC50) of 90 nM in vitro. While some phthalimide (B116566) derivatives, which are structurally related to isoindolinones, showed only weak HIV-1 RT inhibitory activity, other isoindoline-1,3-dione derivatives have shown more promise. researchgate.net For example, compound 24 , a 1,3,4-thiadiazole (B1197879) derivative, was identified as having a promising anti-HIV-1 activity of 3.9 µM with a high selectivity index. researchgate.net
Table 2: Antiviral Activity of Selected Isoindolin-1-one Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative Class | Target Virus | Target Enzyme/Process | Activity Measurement | Result | Reference(s) |
|---|---|---|---|---|---|
| 2-Aryl-isoindolin-1-one (A3/A4) | Enterovirus A71 (EV-A71) | Viral Replication | EC50 | 1.23–1.76 μM | |
| Thiazolo[2,3-a]isoindolone | HIV-1 | Reverse Transcriptase | IC50 | 90 nM | |
| 1,3,4-Thiadiazole-dione (24) | HIV-1 | Viral Replication | Antiviral Activity | 3.9 µM | researchgate.net |
Anticancer and Antineoplastic Activity
Isoindolin-1-one derivatives have shown significant anticancer and antineoplastic activities, emerging as a critical pharmacophore in oncology drug discovery. researchgate.net These compounds can inhibit cancer cell proliferation and induce apoptosis through various mechanisms. Studies have demonstrated their cytotoxicity against a range of human cancer cell lines, including leukemia, breast (MCF-7), lung (A549), liver (HepG2), and head and neck squamous cell carcinoma (HNSCC) cells. researchgate.netjocpr.comacs.org
Specific derivatives have shown remarkable potency. For example, 2-(7-chloro-1,8-naphthyridin-2-yl)-3-hydroxyisoindolin-1-one (10i) exhibited an IC50 value of 10 μM against both A549 and MCF-7 cell lines. researchgate.net An even more potent effect was seen with 3-(ferrocenyl)-2-(2-nitrobenzyl) isoindolin-1-one (11h), which had IC50 values of 1 μM against A549 cells and 1.5 μM against MCF-7 cells. researchgate.net In another study, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11) was effective against the HepG2 liver cancer cell line with an IC50 of 5.89 µM. jocpr.com A library of 3-methyleneisoindolin-1-ones also yielded two compounds with growth inhibition (GI50) values below 10 μM in the MCF-7 cell line. nih.gov The anticancer effects of these compounds are often linked to the disruption of key cellular machinery, including specific enzymes vital for cancer cell survival and proliferation. acs.org
One of the key mechanisms underlying the anticancer activity of isoindolin-1-one derivatives is the inhibition of phosphoinositide 3-kinase gamma (PI3Kγ). PI3Kγ is highly expressed in tumor-associated macrophages (TAMs), where it plays a role in promoting an immunosuppressive tumor microenvironment. researchgate.netnih.gov The upregulation of PI3Kγ is positively correlated with TAM-mediated gastric carcinoma, making it a strategic target for cancer immunotherapy. mdpi.comnih.gov
Selective inhibition of PI3Kγ can reprogram these immune cells, potentially enhancing antitumor responses. nih.gov Consequently, significant effort has been directed toward developing potent and selective isoindolin-1-one-based PI3Kγ inhibitors. researchgate.netmdpi.com Molecular modeling and structure-activity relationship (SAR) studies have been conducted on extensive series of these derivatives to optimize their binding affinity and selectivity over other PI3K isoforms. mdpi.comnih.gov This has led to the development of novel scaffolds, such as 7-azaindole (B17877) isoindolinone-based inhibitors, designed specifically for potent and selective PI3Kγ inhibition in an immuno-oncology context. nih.govacs.org
Another primary mechanism of action for the antineoplastic effects of isoindolin-1-ones is the inhibition of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and gene transcription, making it an attractive target for cancer therapy. researchgate.net Inhibition of CDK7 can lead to cell cycle arrest and apoptosis in cancer cells.
Several isoindolin-1-one derivatives have been identified as potential CDK7 inhibitors. For example, 7-hydroxyisoindolin-1-one and 7-(1-Hydroxyethyl)isoindolin-1-one are being explored for this purpose. A large-scale virtual screening of an isoindolinone library identified compounds with high binding affinity to the CDK7 active site, with binding energies reaching up to -10.1 kcal/mol. nih.govresearchgate.netnih.gov Two lead compounds from this screen, ligand 7 and ligand 14 , showed stable binding interactions with key amino acid residues (LYS41 and LYS139) in the enzyme's active site during molecular dynamics simulations. nih.govnih.gov These computational findings strongly suggest that the isoindolin-1-one scaffold is an excellent candidate for developing effective CDK7 inhibitors for cancer treatment. nih.govresearchgate.netnih.gov
Table 3: Anticancer Activity of Specific Isoindolin-1-one Derivatives This table is interactive. You can sort and filter the data.
| Compound Name/Designation | Cancer Cell Line | Activity Measurement | Result | Reference(s) |
|---|---|---|---|---|
| 2-(7-chloro-1,8-naphthyridin-2-yl)-3-hydroxyisoindolin-1-one (10i) | A549 (Lung), MCF-7 (Breast) | IC50 | 10 µM | researchgate.net |
| 3-(ferrocenyl)-2-(2-nitrobenzyl) isoindolin-1-one (11h) | A549 (Lung) | IC50 | 1 µM | researchgate.net |
| 3-(ferrocenyl)-2-(2-nitrobenzyl) isoindolin-1-one (11h) | MCF-7 (Breast) | IC50 | 1.5 µM | researchgate.net |
| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11) | HepG2 (Liver) | IC50 | 5.89 µM | jocpr.com |
| Library of 3-methyleneisoindolin-1-ones (2 compounds) | MCF-7 (Breast) | GI50 | < 10 µM | nih.gov |
Antitumor Mechanisms and Therapeutic Strategies
Isoindolin-1-one derivatives have emerged as a promising class of compounds in oncology, targeting various pathways involved in cancer cell proliferation and survival. Their mechanisms of action often involve the inhibition of key enzymes and proteins crucial for tumor growth.
One of the significant antitumor strategies involves the inhibition of the phosphoinositide 3-kinase gamma (PI3Kγ) pathway. PI3Kγ is implicated in the function of tumor-associated macrophages, which contribute to the progression of cancers like gastric carcinoma. Molecular modeling studies have been employed to understand the structure-activity relationships of isoindolin-1-one-based PI3Kγ inhibitors, revealing their potential for selective inhibition and the development of targeted cancer therapies. nih.govmdpi.com A series of 215 isoindolin-1-one-based compounds were analyzed for their selective inhibitory activity against the PI3Kγ isoform, with inhibitory concentrations (pIC50) ranging from 5.27 to 9.20. mdpi.com
Another critical target for isoindolin-1-one derivatives is Cyclin-Dependent Kinase 7 (CDK7). nih.gov CDK7 is a key regulator of both the cell cycle and transcription. nih.gov Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a desirable target for cancer treatment. nih.gov Virtual screening of a library of 48 isoindolin-1-one derivatives identified compounds with high binding affinity to CDK7, suggesting their potential as effective anti-breast cancer agents. nih.gov
Furthermore, some isoindolin-1-one derivatives have been developed as dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4). nih.gov Compound SC10, a dihydropteridone derivative with an isoindolin-1-one moiety, demonstrated potent inhibitory activity against both PLK1 and BRD4, with IC50 values of 0.3 nM and 60.8 nM, respectively. nih.gov This dual inhibition led to significant anti-proliferative effects against various tumor cell lines and induced cell cycle arrest and apoptosis. nih.gov
Additionally, certain isoindolin-1-one derivatives have shown efficacy against cancers with specific epidermal growth factor receptor (EGFR) mutations. google.com These compounds can act as allosteric inhibitors of EGFR, showing high inhibitory activity against triple mutations like EGFR L858R/T790M/C797S, which are often associated with drug resistance. google.com In one study, a novel isoindolinone derivative, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (compound 11), exhibited an IC50 value of 5.89 µM against the HepG2 human liver cancer cell line. jocpr.com
Table 1: Antitumor Activity of Selected Isoindolin-1-one Derivatives
| Compound Name/Class | Target(s) | Cancer Cell Line | IC50 | Reference(s) |
|---|---|---|---|---|
| Isoindolin-1-one Derivatives | PI3Kγ | Gastric Carcinoma | pIC50: 5.27–9.20 | nih.govmdpi.com |
| Isoindolin-1-one Derivatives | CDK7 | Breast Cancer | - | nih.gov |
| SC10 | PLK1 / BRD4 | MDA-MB-231 | 17.3 nM | nih.gov |
| SC10 | PLK1 / BRD4 | MDA-MB-361 | 8.4 nM | nih.gov |
| SC10 | PLK1 / BRD4 | MV4-11 | 5.4 nM | nih.gov |
| Tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11) | Not specified | HepG2 | 5.89 µM | jocpr.com |
| Isoindolin-1-one Derivative | EGFR L858R/T790M/C797S | Lung Cancer | - | google.com |
Enzyme Inhibition Studies
The structural versatility of isoindolin-1-one allows for its interaction with various enzymes, leading to inhibitory effects that are being explored for therapeutic purposes.
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogens, including Helicobacter pylori, which is associated with gastritis and peptic ulcers. acs.orgresearchgate.net Isoindolin-1-one derivatives have been identified as potent urease inhibitors. nih.govacs.org
In one study, a series of 2,3-disubstituted isoindolin-1-ones were synthesized and evaluated for their inhibitory activity against Jack bean urease. nih.gov Among the sixteen synthesized compounds, compound 5c was the most potent, with an IC50 value of 10.07 ± 0.28 µM. This potency was significantly higher than the standard inhibitors thiourea (B124793) (IC50 = 22.01 ± 0.10 µM) and hydroxyurea (B1673989) (IC50 = 100.00 ± 0.02 µM). nih.govresearchgate.net
Another study focused on novel isoindolin-1-ones fused to barbiturates. acs.orgacs.org These compounds demonstrated high inhibitory activity against urease, with IC50 values ranging from 0.82 to 1.85 μM. acs.org Compound 5b from this series was identified as the most potent inhibitor with an IC50 of 0.82 ± 0.03 μM, making it over 27 times more potent than thiourea. nih.gov The structural analysis suggested that a substituted phenyl moiety on the nitrogen of the isoindolin-1-one enhances the biological activity. nih.gov
Table 2: Urease Inhibitory Activity of Isoindolin-1-one Derivatives
| Compound | IC50 (µM) | Standard Inhibitor (IC50, µM) | Reference(s) |
|---|---|---|---|
| Compound 5c (2,3-disubstituted isoindolin-1-one) | 10.07 ± 0.28 | Thiourea (22.01 ± 0.10) | nih.govresearchgate.net |
| Compound 5b (isoindolin-1-one fused to barbiturate) | 0.82 ± 0.03 | Thiourea (IC50 not specified in this study) | acs.orgnih.gov |
| Series of isoindolin-1-ones fused to barbiturates | 0.82 - 1.85 | Thiourea (IC50 not specified in this study) | acs.org |
Dipeptidyl peptidases 8 and 9 (DPP8 and DPP9) are serine proteases that have gained attention for their roles in health and disease. researchgate.net Isoindoline (B1297411) derivatives have been identified as potent inhibitors of DPP8 and DPP9. researchgate.netnih.govresearchgate.net
Research has focused on developing selective inhibitors to better understand the individual functions of these closely related enzymes. ebi.ac.uk A series of substituted isoindolines were synthesized as analogs of allo-Ile-isoindoline, a known reference inhibitor for DPP8/9. nih.gov Within these series, some compounds showed potent and selective inhibition of DPP8/9 with low activity towards other dipeptidyl peptidases like DPP II. nih.gov For example, the compound 1G244 is a potent DPP8/9 inhibitor with IC50 values of 14 nM and 53 nM, respectively, and is over 7,000 times more selective for DPP8 and 2,000 times more selective for DPP9 over DPP4. researchgate.net The isoindoline moiety is considered a key structural feature for conferring selectivity towards DPP8/9. researchgate.net
Aldosterone (B195564) synthase (CYP11B2) is a cytochrome P450 enzyme responsible for the final step of aldosterone synthesis. nih.govresearchgate.net Elevated aldosterone levels are linked to various cardiovascular and renal diseases. nih.govacs.org Therefore, inhibiting CYP11B2 is a therapeutic strategy for conditions like hypertension. researchgate.net
A series of 3-pyridyl isoindolin-1-ones have been developed as potent and selective inhibitors of CYP11B2. nih.govacs.org These compounds were derived from an initial benzamide (B126) pyridine (B92270) hit. nih.gov The cyclization of the benzamide to a lactam structure, forming the isoindolin-1-one, led to improved potency and selectivity against the closely related cortisol synthase (CYP11B1). acs.org For instance, the nitrile-substituted isoindolin-1-one analogue 14 showed an improved IC50 of 232 nM. acs.org Advanced lead molecules from this class demonstrated superior in vivo selectivity for CYP11B2 over CYP11B1. nih.govacs.org
Table 3: Aldosterone Synthase (CYP11B2) Inhibitory Activity of 3-Pyridyl Isoindolin-1-one Derivatives
| Compound Class/Number | CYP11B2 IC50 | Selectivity vs. CYP11B1 | Reference(s) |
|---|---|---|---|
| N-(3-pyridyl)benzamides (initial hits) | Submicromolar | Some selectivity | acs.org |
| CN substituted isoindolin-1-one analogue 14 | 232 nM | Double-digit selectivity factor | acs.org |
| Advanced 3-pyridyl isoindolin-1-ones (e.g., compound 52) | Potent inhibition | Superior 100-fold in vivo selectivity | nih.govacs.org |
Central Nervous System (CNS) Activity
The isoindolin-1-one scaffold is also present in compounds with significant activity in the central nervous system. researchgate.net
Novel water-soluble isoindolin-1-one derivatives have been developed and investigated for their sedative and hypnotic properties. surgicalneurologyint.comdocsdrive.comacs.org These compounds often exert their effects through interaction with CNS receptors. For example, the isoindolin-1-one derivative JM-1232(-) was developed as a sedative and hypnotic agent that shows a strong affinity for the central benzodiazepine (B76468) receptor. researchgate.net The development of such water-soluble agents is aimed at creating drugs with improved pharmacokinetic profiles for use in clinical settings. surgicalneurologyint.com Furthermore, isoindolin-1-one derivatives have been explored as positive allosteric modulators (PAMs) of metabotropic glutamate (B1630785) receptors (mGluRs), which play a crucial role in synaptic transmission and are implicated in various neurodegenerative and psychiatric disorders. acs.orgacs.org
Neuroprotective Effects
Recent investigations have highlighted the potential of isoindolin-1-one derivatives in the realm of neuroprotection. Certain derivatives have shown promise in models of neurodegenerative diseases by helping to prevent neuronal cell death and promoting neuronal survival. For instance, studies on the SH-SY5Y neuroblastoma cell line, a common model for such research, have demonstrated that specific isoindolin-dione derivatives can protect against oxidative stress. nih.gov
These compounds were found to enhance cell viability, decrease intracellular reactive oxygen species (ROS), and reduce the levels of carbonylated proteins, which are markers of oxidative damage. nih.gov The neuroprotective mechanism appears to be linked to the activation of the NRF2 signaling pathway, a critical regulator of cellular antioxidant responses. nih.gov By upregulating NRF2, these derivatives increase the expression of associated genes like NQO-1 and GSTK1, which are involved in detoxification and antioxidant defense. nih.gov Some isoindolin-1-one derivatives have also been explored for their potential as sedative-hypnotic agents.
Immunomodulatory Activities
Isoindolin-1-one derivatives have demonstrated significant immunomodulatory activities. A key mechanism of action for some of these compounds is the inhibition of phosphoinositol-3-kinase γ (PI3Kγ). nih.gov The upregulation of PI3Kγ is associated with the immunosuppressive phenotype of tumor-associated macrophages (TAMs) in gastric carcinoma. nih.gov By inhibiting PI3Kγ, these derivatives can modulate the tumor microenvironment. nih.gov
PI3Kγ activation leads to the suppression of tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12) through the AKT/mTOR pathway, promoting an immunosuppressive state. nih.gov The selective inhibition of PI3Kγ by isoindolin-1-one derivatives presents a therapeutic strategy to counteract this immunosuppression. nih.gov Furthermore, some derivatives have shown the ability to disrupt the binding of PD-1 to PD-L1, a critical immune checkpoint interaction. This disruption leads to T-cell activation, highlighting their potential in cancer immunotherapy. acs.org
Antidiabetic Effects
The potential of isoindolin-1-one derivatives in the management of diabetes has also been an area of active research. researchgate.net Certain compounds within this class have been identified as having antihyperglycemic properties. researchgate.net The mechanism for some of these derivatives involves the regulation of GPR120 receptor function. google.com GPR120 is a G protein-coupled receptor that, upon binding with unsaturated long-chain fatty acids, initiates intracellular signaling pathways that can lead to a hypoglycemic effect. google.com Compounds acting as GPR120 agonists are therefore considered promising for the treatment and/or prevention of diabetes. google.com
Anti-inflammatory Properties
A significant number of isoindolin-1-one derivatives exhibit anti-inflammatory properties. researchgate.netjmchemsci.com The isoindoline scaffold is present in known anti-inflammatory drugs like indoprofen (B1671935). jmchemsci.commdpi.com Research has focused on developing novel isoindolin-1-one derivatives as potent anti-inflammatory agents, with some acting as selective COX-2 inhibitors. arkat-usa.org The anti-inflammatory effects of these compounds are often linked to their ability to modulate inflammatory pathways. For example, some derivatives have been shown to regulate inflammatory cytokines. arkat-usa.org Additionally, the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of inflammatory prostaglandins, is a key mechanism for the anti-inflammatory and analgesic effects of many of these compounds. nih.gov
Antioxidation
Several isoindolin-1-one derivatives have been identified as possessing antioxidant activity. researchgate.net This activity is often attributed to their ability to act as free-radical scavengers. niscpr.res.in For instance, certain 3-hydroxy isoindolinone derivatives have shown antioxidant potential, which is likely due to the presence of a free hydroxyl group on the aromatic ring. researchgate.net
In one study, the introduction of electron-donating groups, such as ferrocene (B1249389) and methoxyphenyl substituents at the C(3)-position of the isoindolinone core, resulted in superior antioxidant activities. researchgate.net The antioxidant potential of these compounds has been evaluated using standard assays like the DPPH and ABTS methods. researchgate.net
Interaction with Specific Biological Targets (e.g., Enzymes, Receptors)
The diverse pharmacological effects of isoindolin-1-one derivatives stem from their ability to interact with a variety of specific biological targets, including enzymes and receptors.
Enzyme Inhibition:
Cyclin-Dependent Kinase 7 (CDK7): Some derivatives inhibit CDK7 by binding to its active site, which disrupts the cell cycle in cancer cells.
Phosphoinositol-3-Kinase Gamma (PI3Kγ): As mentioned earlier, selective inhibition of PI3Kγ is a key mechanism for the immunomodulatory and potential anticancer effects of these compounds. nih.gov
Urease: Several isoindolin-1-one derivatives have demonstrated significant urease inhibitory activity, with some showing IC50 values lower than standard inhibitors like thiourea. researchgate.net Molecular docking studies suggest these compounds anchor within the catalytic site of the urease enzyme. researchgate.net
Aldosterone Synthase (CYP11B2): A series of 3-pyridyl isoindolin-1-ones have been developed as potent and selective inhibitors of CYP11B2, an enzyme involved in aldosterone production. nih.gov
Histone Deacetylases (HDACs): Novel isoindolinone derivatives have been developed as potent HDAC inhibitors, with some showing nanomolar IC50 values against HDAC1. researchgate.net
Cyclooxygenase (COX): As previously noted, inhibition of COX enzymes is a primary mechanism for the anti-inflammatory activity of certain derivatives. arkat-usa.orgnih.gov
Receptor Interaction:
GPR120 Receptor: Some derivatives act as agonists for the GPR120 receptor, which is implicated in their antidiabetic effects. google.com
α1-Adrenoceptors: Certain isoindolin-1-one derivatives have been found to have blocking activity towards α1-adrenoceptors. researchgate.net
Metabotropic Glutamate Receptors (mGluR₂/mGluR₃): Novel substituted isoindolin-1-one derivatives have been investigated as potential positive allosteric modulators (PAMs) for these receptors. acs.org
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of isoindolin-1-one derivatives. These studies have provided valuable insights into how chemical modifications of the isoindolin-1-one scaffold influence biological activity.
For instance, in the development of anti-EV-A71 agents, SAR studies identified 2-phenyl-isoindolin-1-ones as a potent chemotype. researchgate.net The nature of the substituent on the N-aryl group was found to be critical for antiviral activity. researchgate.net
In the context of PI3Kγ inhibition, 3D-QSAR models have been developed to establish a clear structure-activity relationship. nih.govmdpi.com These models have helped in designing new compounds with improved selectivity and potency by identifying key structural features and subsites within the enzyme's active site. mdpi.com
For HDAC inhibitors, SAR studies have shown that the nature of the linker between the isoindolinone cap and the zinc-binding group significantly impacts potency. researchgate.net For example, hybrids with phenyl linkers demonstrated greater HDAC1 potency compared to those with aliphatic linkers. researchgate.net The substitution pattern on the isoindolinone ring also plays a key role; for instance, replacing fluorine with larger atoms like chlorine or a methyl group decreased HDAC1 potency due to steric hindrance. researchgate.net
The tables below provide a summary of the inhibitory activities of selected isoindolin-1-one derivatives against various biological targets.
Table 1: Urease Inhibitory Activity of Selected Isoindolin-1-one Derivatives Data sourced from multiple studies and presented for comparative purposes.
| Compound | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 5c | Urease | 10.07 ± 0.28 | Thiourea | 22.01 ± 0.10 |
| 4d | Urease | 1.43 | Thiourea | >22 |
| 5b | Urease | 0.82 ± 0.03 | Thiourea | >22 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: HDAC1 Inhibitory Activity of Selected Isoindolin-1-one Derivatives Data sourced from studies on histone deacetylase inhibitors.
| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 5a | HDAC1 | 65.6 | Chidamide | N/A |
| 5b | HDAC1 | 65.1 | Chidamide | N/A |
| 13a | HDAC1 | 57.9 | Chidamide | N/A |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Medicinal Chemistry and Drug Discovery Featuring Isoindolin 1 One
Isoindolin-1-one as a Privileged Pharmacophore
The isoindolin-1-one core is recognized as a "privileged structure" in medicinal chemistry. researchgate.netpreprints.org This designation is attributed to its recurring presence in a multitude of biologically active compounds and approved drugs, demonstrating its ability to interact with diverse biological targets. researchgate.net The scaffold's inherent properties allow for the strategic placement of various functional groups, enabling the fine-tuning of pharmacological activity. nih.gov
The versatility of the isoindolin-1-one framework is evident in the broad spectrum of biological activities exhibited by its derivatives. These include anticancer, antiviral, antipsychotic, antimicrobial, anti-inflammatory, antidiabetic, and cardiovascular effects. nih.gov The isoindoline (B1297411) skeleton is a core component in at least ten commercially available drugs, which are used to treat conditions such as multiple myeloma, hypertension, inflammation, and edema. researchgate.netmdpi.com This wide-ranging therapeutic utility underscores the importance of the isoindolin-1-one motif as a foundational element in the design of novel drugs. nih.govnih.gov
Design and Synthesis of Novel Isoindolin-1-one Analogs for Therapeutic Applications
The design and synthesis of new isoindolin-1-one analogs are driven by the need for more effective and selective therapeutic agents. nih.gov Researchers employ various synthetic methodologies, including both metal-catalyzed and metal-free approaches, to construct and modify the isoindolin-1-one core. researchgate.netnih.gov These strategies often utilize a range of starting materials like benzamides, imidates, and nitriles, with catalysts such as rhodium, palladium, and ruthenium playing key roles. nih.gov
Recent research has focused on creating novel derivatives with specific therapeutic applications:
Histone Deacetylase (HDAC) Inhibitors: A series of new derivatives incorporating the isoindolinone skeleton have been developed as potent HDAC inhibitors for cancer therapy. nih.gov
Antibacterial Agents: Novel isoindolin-1-one derivatives containing piperidine (B6355638) fragments have been designed and synthesized, demonstrating good activity against phytopathogenic bacteria. nih.gov
Antiviral Compounds: By employing a fragment-hopping strategy, researchers have designed 2-aryl-isoindolin-1-one compounds that show potent antiviral activity against Enterovirus 71 (EV-A71). researchgate.net
Anticancer Derivatives: The synthesis of 3-methyleneisoindolin-1-ones has been achieved through methods like the Sn(OTf)₂-catalyzed dehydration condensation of 2-acetylbenzoic acid and primary amines. researchgate.net These intermediates can be further modified to produce compounds with potential anticancer properties. researchgate.net
Quinoline Hybrids: A general synthesis for novel quinoline-based isoindolin-1-one derivatives has also been reported, combining two biologically important heterocyclic systems. doi.org
These examples highlight the chemical tractability of the isoindolin-1-one scaffold, which allows for systematic structural modifications to optimize potency and selectivity for a desired biological target. nih.govresearchgate.net
Molecular Modeling and Docking Studies
Computational techniques are instrumental in understanding the molecular interactions between isoindolin-1-one derivatives and their biological targets. nih.gov Molecular modeling and docking studies provide insights into the binding mechanisms at an atomic level, guiding the rational design of more potent and selective inhibitors. nih.govsemanticscholar.org
Several studies have successfully used these computational approaches:
PI3Kγ Inhibitors: Integrated computational modeling, including molecular docking, molecular dynamics (MD), and 3D-QSAR studies, has been applied to a series of isoindolin-1-one derivatives as inhibitors of phosphoinositol-3-kinase γ (PI3Kγ), a target in gastric carcinoma. nih.gov These studies revealed key binding modalities and physicochemical factors affecting ligand recognition. nih.gov
Urease Inhibitors: To develop new urease inhibitors, molecular docking was used to study the interaction between isoindolin-1-ones fused to barbiturates and the active site of the Jack bean urease enzyme. semanticscholar.orgacs.org The results, which were in good agreement with in vitro tests, indicated that introducing aryl groups helps stabilize the inhibitor in the active site. acs.orgnih.gov
HDAC Inhibitors: Molecular docking was performed to rationalize the high potency of certain isoindolinone derivatives as selective inhibitors for HDAC1-3. nih.gov
Antibacterial Agents: Docking studies of an isoindolin-1-one derivative (Y8) with the protein 2FBW showed that it could fit within the binding pocket through hydrogen bonding and hydrophobic interactions, explaining its antibacterial activity against Xanthomonas oryzae pv oryzae (Xoo). nih.gov
These computational analyses help to predict the binding affinity and orientation of ligands within a target's active site, thereby accelerating the drug discovery process. nih.govresearchgate.net
| Target | Derivative Class | Modeling Technique | Key Finding | Reference |
|---|---|---|---|---|
| PI3Kγ | General Isoindolin-1-ones | Docking, MD, 3D-QSAR | Identified key binding interactions and subsites within the ATP pocket. | nih.gov |
| Urease | Isoindolin-1-ones fused to Barbiturates | Docking | Aryl group introduction stabilizes the inhibitor in the active site. | acs.org |
| HDAC1-3 | General Isoindolin-1-ones | Docking | Rationalized the high potency and selectivity of lead compounds. | nih.gov |
| 2FBW (Xoo protein) | Isoindolin-1-ones with Piperidine | Docking | Compound binds via hydrogen bonding and hydrophobic interactions. | nih.gov |
Preclinical Evaluation of Isoindolin-1-one Derivatives
Following design and synthesis, novel isoindolin-1-one derivatives undergo rigorous preclinical evaluation to determine their biological activity and therapeutic potential. This involves a range of in vitro and in vivo assays to measure efficacy against specific targets and in disease models. nih.govnih.govnih.gov
Significant findings from preclinical studies include:
Urease Inhibition: A synthesized series of 2,3-disubstituted isoindolin-1-ones showed potent urease inhibitory activity. nih.gov One compound, in particular, exhibited an IC₅₀ value of 10.07 ± 0.28 µM, making it over twofold more potent than the standard inhibitor thiourea (B124793). nih.gov Another study on isoindolin-1-ones fused to barbiturates identified a compound with an IC₅₀ of 0.82 ± 0.03 μM. semanticscholar.org
Antiproliferative Activity: Isoindolinone derivatives developed as HDAC inhibitors demonstrated potent antiproliferative activities against several cancer cell lines. nih.gov The most effective compounds, 5a and 5b, showed IC₅₀ values of 65.6 nM and 65.1 nM against HDAC1, respectively. nih.gov N-Substituted isoindoline-1,3-dione derivatives were also tested against blood cancer cell lines, with one compound showing a CC₅₀ of 0.26 μg/mL for Raji cells. researchgate.net
Antibacterial Activity: A series of isoindolin-1-one derivatives with a piperidine moiety were tested against phytopathogenic bacteria. nih.gov Compound Y8 was particularly effective against Xanthomonas oryzae pv oryzae (Xoo), with an EC₅₀ value of 21.3 μg/mL, which was superior to the control drug thiediazole copper. nih.gov
Antiepileptic Efficacy: Novel 2,7-disubstituted isoindolin-1-one derivatives were evaluated as positive allosteric modulators of GABAₐ receptors. nih.gov A lead compound, Cpd48, showed potent in vivo efficacy in mouse seizure models, with an ED₅₀ of 8.20 mg/kg in the sc-PTZ model and 2.68 mg/kg in the MES model. nih.gov
| Therapeutic Area | Compound/Series | Assay/Model | Result (IC₅₀/EC₅₀/ED₅₀) | Reference |
|---|---|---|---|---|
| Urease Inhibition | 2,3-disubstituted isoindolin-1-one (5c) | In vitro urease inhibition | IC₅₀ = 10.07 µM | nih.gov |
| Anticancer (HDAC) | Isoindolinone derivative (13a) | In vitro HDAC1 inhibition | IC₅₀ = 57.9 nM | nih.gov |
| Antibacterial | Isoindolin-1-one with piperidine (Y8) | In vitro activity vs. Xoo | EC₅₀ = 21.3 µg/mL | nih.gov |
| Antiepileptic | 2,7-disubstituted isoindolin-1-one (Cpd48) | In vivo MES seizure model (mouse) | ED₅₀ = 2.68 mg/kg | nih.gov |
Pharmacokinetic and Toxicity Profiling
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its toxicity profile, is a critical step in drug development. For isoindolin-1-one derivatives, these characteristics are assessed using both in silico and experimental methods to predict their behavior in a biological system. nih.govjapsonline.com
In Silico Profiling: Computational tools like SwissADME are frequently used to predict the pharmacokinetic parameters of new isoindolin-1-one derivatives. nih.govnih.gov These programs can estimate properties such as gastrointestinal absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like cytochrome P450. nih.govnih.gov In silico ADME profiling of some synthesized compounds has revealed their drug-likeness properties, identifying them as potential drug candidates. researchgate.net Toxicity prediction software, such as TOPKAT, can assess potential risks like carcinogenicity from the molecular structure alone. japsonline.com
Experimental Studies: In vitro experiments provide crucial data on metabolic stability. For instance, the HDAC inhibitor 5b was shown to have appropriate drug metabolism in human liver microsomes (HLM). nih.gov Further in vivo studies in animal models help determine key pharmacokinetic parameters. The antiepileptic candidate Cpd48 was found to possess desirable plasma pharmacokinetic properties and the ability to penetrate the blood-brain barrier. nih.gov
This early-stage profiling helps to identify candidates with favorable pharmacokinetic characteristics and acceptable toxicity profiles, increasing the likelihood of success in later stages of drug development.
Case Studies of Isoindolin-1-one Containing Drugs and Clinical Candidates
The successful translation of the isoindolin-1-one scaffold from a chemical curiosity to clinically useful drugs validates its status as a privileged pharmacophore. preprints.orgmdpi.com Besides the well-known phthalimide-containing drugs (a related isoindoline-1,3-dione structure) like Thalidomide (B1683933), several important drugs feature the mono-oxidized isoindolin-1-one core. mdpi.com Examples include Lenalidomide (B1683929), used for multiple myeloma, and the anti-inflammatory agent Indoprofen (B1671935). preprints.orgmdpi.com
Chlortalidone is a prominent example of a successful drug built upon the isoindolin-1-one framework. mdpi.com It is a long-acting, thiazide-like diuretic used extensively for the management of hypertension and edema. drugs.comnih.govdrugs.com
Chemical Structure: The chemical structure of Chlortalidone features an isoindolin-1-one core with hydroxy and substituted aryl groups at the 3-position. mdpi.comdrugs.com The attached aryl ring is further functionalized with essential chloro and sulfonamide groups that contribute to its diuretic activity. mdpi.com
Mechanism of Action: Chlortalidone exerts its therapeutic effect by inhibiting the sodium chloride (Na⁺/Cl⁻) symporter in the distal convoluted tubule of the kidney. nih.gov This action prevents the reabsorption of salt and water, leading to increased diuresis, a reduction in extracellular fluid volume, and consequently, a lowering of blood pressure. nih.gov
Pharmacokinetics: A key feature of Chlortalidone is its prolonged duration of action, with effects lasting up to 72 hours. drugs.com It has a long elimination half-life of approximately 40 hours. drugs.com The drug is also highly bound to plasma proteins (about 75%), particularly to carbonic anhydrase in erythrocytes. drugs.com The majority of the drug is excreted unchanged by the kidneys. drugs.com Its efficacy and favorable pharmacokinetic profile have established it as a first-line agent for treating hypertension. nih.govnih.gov
JM-1232(-) as a Sedative-Hypnotic Agent
JM-1232(-) is a novel, water-soluble isoindolin-1-one derivative that has been investigated as a sedative-hypnotic agent and a potential anesthetic. nih.govpnas.org Structurally distinct from traditional benzodiazepines, it is classified as a nonbenzodiazepine hypnotic. nih.gov Its mechanism of action, however, is similar to that of benzodiazepines, as it demonstrates a high affinity for the benzodiazepine (B76468) binding site on γ-aminobutyric acid A (GABAA) receptors. wikipedia.org
Research has shown that JM-1232(-) enhances synaptic inhibition, a key process in sedation and hypnosis. wikipedia.org By binding to GABAA receptors, it potentiates the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to an increased influx of chloride ions into neurons, hyperpolarizing the cell membrane and making it less likely to fire an action potential, thus producing a calming and sleep-inducing effect.
In preclinical studies, JM-1232(-) has demonstrated not only sedative-hypnotic effects but also antinociceptive (pain-relieving) properties. When administered intrathecally in rat models, it was found to alleviate both acute thermal and inflammatory pain, an effect that was antagonized by the benzodiazepine receptor antagonist, flumazenil. This suggests that its analgesic effects are also mediated through the benzodiazepine-GABAA receptor system in the spinal cord. Human studies have explored the sedative effects of JM-1232(-) infusions, indicating a favorable hemodynamic safety profile. nih.gov The combination of JM-1232(-) with propofol (B549288) has been shown to have a supra-additive hypnotic effect, potentially allowing for reduced doses of propofol and faster recovery times.
Table 1: Research Findings for JM-1232(-)
| Aspect | Finding | Citation(s) |
|---|---|---|
| Drug Class | Nonbenzodiazepine sedative-hypnotic | nih.gov |
| Mechanism of Action | Binds to benzodiazepine site on GABAA receptors, enhancing synaptic inhibition. | wikipedia.org |
| Observed Effects | Sedative, hypnotic, antinociceptive. | nih.gov |
| Key Research | Demonstrated antinociceptive effects in rats, antagonized by flumazenil. | |
| Human studies showed fair hemodynamic safety. | nih.gov | |
| Combination with propofol shows supra-additive hypnotic effects. |
Indoprofen for Inflammatory Conditions
Indoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the phenylpropionic acid class and incorporates an isoindolin-1-one moiety in its structure. It was developed for its analgesic and anti-inflammatory properties. The primary mechanism of action for indoprofen, like other NSAIDs, is the inhibition of prostaglandin (B15479496) biosynthesis. It achieves this by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
Preclinical studies demonstrated that indoprofen was effective at inhibiting acute and subchronic inflammation at low doses. Clinical research in patients with cancer pain showed that indoprofen was an effective analgesic, with a dose-related effect comparable to aspirin (B1665792) but at a much lower dose. Despite its efficacy, indoprofen was withdrawn from the global market in the 1980s due to post-marketing reports of severe gastrointestinal bleeding.
Interestingly, a 2004 study using high-throughput screening identified indoprofen as a compound that could increase the production of the survival of motor neuron (SMN) protein. This finding has suggested that, despite its withdrawal, the structure of indoprofen could provide insights for the development of treatments for spinal muscular atrophies, a group of genetic disorders characterized by the loss of motor neurons.
Table 2: Research Findings for Indoprofen
| Aspect | Finding | Citation(s) |
|---|---|---|
| Drug Class | Nonsteroidal anti-inflammatory drug (NSAID) | |
| Mechanism of Action | Inhibition of prostaglandin biosynthesis via cyclooxygenase (COX) enzymes. | |
| Therapeutic Use | Analgesic and anti-inflammatory. | |
| Key Research | Effective in inhibiting experimental inflammation. | |
| Showed dose-related analgesic effect in cancer pain. | ||
| Status | Withdrawn from the market due to severe gastrointestinal bleeding. | |
| Other Findings | Found to increase production of survival of motor neuron (SMN) protein. |
Lenalidomide and Pomalidomide (B1683931) in Oncology
Lenalidomide and pomalidomide are immunomodulatory drugs (IMiDs) that are analogues of thalidomide and feature an isoindolin-1-one core structure. These agents have demonstrated significant activity in the treatment of various cancers, particularly multiple myeloma. Their mechanisms of action are complex and multifaceted, involving anti-angiogenic, anti-proliferative, and immunomodulatory effects.
A key aspect of their immunomodulatory activity is the inhibition of tumor necrosis factor-alpha (TNF-α) production. Furthermore, they have been shown to enhance T-cell and natural killer (NK) cell function, which contributes to their anti-tumor effects. Research has also revealed that lenalidomide and pomalidomide can inhibit the proliferation and suppressor function of T regulatory cells, which are often elevated in cancer patients and can dampen the anti-tumor immune response.
In the context of multiple myeloma, these drugs are thought to act on multiple targets within the tumor microenvironment, leading to apoptosis of myeloma cells, inhibition of angiogenesis (the formation of new blood vessels that supply tumors), and modulation of cytokine circuits. Lenalidomide is approved for the treatment of multiple myeloma and certain myelodysplastic syndromes, while pomalidomide is indicated for patients with multiple myeloma who have received prior therapies.
Table 3: Research Findings for Lenalidomide and Pomalidomide
| Aspect | Finding | Citation(s) |
|---|---|---|
| Drug Class | Immunomodulatory drugs (IMiDs) | |
| Mechanism of Action | Anti-angiogenic, anti-proliferative, and immunomodulatory effects. | |
| Inhibition of TNF-α production. | ||
| Enhancement of T-cell and NK cell function. | ||
| Inhibition of T regulatory cell proliferation and function. | ||
| Therapeutic Use | Oncology, particularly multiple myeloma. | |
| Key Research | Shown to induce apoptosis in myeloma cells and inhibit angiogenesis. | |
| Pomalidomide is more potent in reducing TNF-α than thalidomide. |
Midostaurin (B1676583) for Leukemia Treatment
Midostaurin is a multi-targeted kinase inhibitor used in the treatment of specific types of cancer, most notably acute myeloid leukemia (AML) and advanced systemic mastocytosis. While not a direct derivative of isoindolin-1-one, its complex macrocyclic structure is derived from staurosporine, an alkaloid that contains an indolocarbazole core which can be conceptually related to the isoindolin-1-one framework through shared structural motifs.
The primary mechanism of action of midostaurin is the inhibition of multiple receptor tyrosine kinases. In the context of AML, a key target is the Fms-like tyrosine kinase 3 (FLT3) receptor. Mutations in the FLT3 gene are common in AML and lead to constitutive activation of the receptor, driving uncontrolled proliferation of leukemia cells. Midostaurin binds to the ATP-binding site of the FLT3 receptor, inhibiting its kinase activity and blocking downstream signaling pathways that promote tumor cell growth and survival.
In addition to FLT3, midostaurin also targets the KIT receptor tyrosine kinase, which is often mutated and constitutively activated in systemic mastocytosis, leading to the abnormal growth and accumulation of mast cells. By inhibiting KIT, midostaurin helps to control the proliferation of these mutated cells. Other kinases inhibited by midostaurin include protein kinase C (PKC), VEGFR2, and PDGFR, which are involved in various cellular processes including cell proliferation and angiogenesis.
Table 4: Research Findings for Midostaurin
| Aspect | Finding | Citation(s) |
|---|---|---|
| Drug Class | Multi-targeted kinase inhibitor | |
| Mechanism of Action | Inhibition of multiple receptor tyrosine kinases, including FLT3, KIT, PKC, VEGFR2, and PDGFR. | |
| Therapeutic Use | Acute myeloid leukemia (AML) with FLT3 mutations, advanced systemic mastocytosis. | |
| Key Research | Inhibits constitutive activation of mutant FLT3 receptors in AML, leading to reduced cell proliferation. | |
| Inhibits mutated KIT receptor tyrosine kinase in systemic mastocytosis. | ||
| Induces apoptosis in leukemia cells and has antiproliferative activity against multiple cancer cell lines. |
AKS-186 for Vasoconstriction Inhibition
Information regarding the chemical compound AKS-186, its relationship to the isoindolin-1-one structure, and its role as a vasoconstriction inhibitor is not available in the currently accessible scientific literature.
Analytical and Characterization Methodologies for Isoindolin 1 One
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for confirming the chemical structure of Isoindolin-1-one by providing insights into its atomic connectivity and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic compounds, including Isoindolin-1-one. Both proton (¹H NMR) and carbon-13 (¹³C NMR) experiments are routinely employed. nih.govrsc.orgbeilstein-journals.orgnih.govresearchgate.netclockss.orgbeilstein-journals.orgacs.orgrsc.orgrsc.orgresearchgate.netnih.govacs.org
¹H NMR Spectroscopy : This technique provides information on the number, chemical environment, and connectivity of hydrogen atoms within the molecule. For Isoindolin-1-one, characteristic signals typically appear in distinct regions. Aromatic protons of the benzene (B151609) ring typically resonate in the range of 7.0-8.0 ppm. rsc.orgbeilstein-journals.orgclockss.orgrsc.org The methylene (B1212753) protons (–CH₂) adjacent to the nitrogen in the five-membered ring usually appear as a singlet or multiplet in the region of 4.5-5.0 ppm. rsc.orgclockss.orgrsc.org Coupling constants (J values) and signal multiplicities (e.g., doublet, triplet, multiplet) further aid in assigning specific protons and confirming their neighboring environments. NMR spectra are commonly recorded on spectrometers operating at frequencies such as 400 MHz, 300 MHz, or 250 MHz, often using deuterated solvents like CDCl₃ or DMSO-d₆, with chemical shifts referenced to residual solvent signals. rsc.orgnih.govclockss.orgrsc.org
¹³C NMR Spectroscopy : This technique reveals the number of unique carbon environments and their hybridization states. For Isoindolin-1-one, the carbonyl carbon (C=O) is a highly characteristic signal, typically observed in the range of 167-171 ppm. rsc.orgbeilstein-journals.orgclockss.orgrsc.org Aromatic carbons appear in the 120-140 ppm range, while the methylene carbon (–CH₂) in the lactam ring typically resonates around 50-70 ppm. rsc.orgbeilstein-journals.orgclockss.orgrsc.org ¹³C NMR spectra are often recorded at 100 MHz, 75 MHz, or 62.5 MHz. rsc.org
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular mass of Isoindolin-1-one, thereby confirming its elemental composition and molecular formula. rsc.orgbeilstein-journals.orgnih.govrsc.orgmdpi.comacs.org HRMS data, often obtained using electrospray ionization (ESI), provides highly accurate mass-to-charge (m/z) ratios for molecular ions or their adducts (e.g., [M+H]⁺, [M+Na]⁺). rsc.orgbeilstein-journals.orgrsc.org
For Isoindolin-1-one (C₈H₇NO), the predicted exact mass is 133.05276 Da. uni.lunih.gov Common adducts and their predicted m/z values include:
| Adduct | Predicted m/z |
| [M+H]⁺ | 134.06004 |
| [M+Na]⁺ | 156.04198 |
| [M+NH₄]⁺ | 151.08658 |
| [M-H]⁻ | 132.04548 |
Table 1: Predicted HRMS Adducts and m/z Values for Isoindolin-1-one. uni.lu
The close agreement between experimental and calculated exact masses provides strong evidence for the proposed molecular formula.
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the characteristic functional groups present in Isoindolin-1-one. nih.govresearchgate.netclockss.orgbeilstein-journals.orgrsc.orgresearchgate.netnih.gov The absorption of infrared radiation by specific bonds within the molecule results in a unique spectrum of vibrational frequencies.
Key characteristic absorption bands for Isoindolin-1-one include:
Carbonyl (C=O) Stretch : The lactam carbonyl group typically exhibits a strong absorption band in the region of 1670-1703 cm⁻¹. nih.govresearchgate.netclockss.orgrsc.org This is a defining feature of the isoindolin-1-one core.
N-H Stretch : If an N-H bond is present (as in the parent Isoindolin-1-one), a broad absorption band indicative of N-H stretching can be observed around 3268-3433 cm⁻¹. researchgate.netrsc.org
Aromatic C-H Stretch : Bands corresponding to aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. clockss.orgrsc.org
Aliphatic C-H Stretch : Bands for aliphatic C-H stretching (from the methylene group) are generally observed in the 2800-3000 cm⁻¹ range. clockss.orgrsc.org
| Functional Group | Typical Wavenumber Range (cm⁻¹) |
| Lactam C=O | 1670-1703 |
| N-H (stretch) | 3268-3433 |
| Aromatic C-H | >3000 |
| Aliphatic C-H | 2800-3000 |
Table 2: Characteristic FT-IR Absorption Bands for Isoindolin-1-one. nih.govresearchgate.netclockss.orgrsc.org
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional molecular structure of Isoindolin-1-one in the solid state. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and dihedral angles, confirming the connectivity and stereochemistry of the molecule. nih.gov
For Isoindolin-1-one and its derivatives, X-ray analysis has confirmed the planarity of the isoindolin-1-one moiety, with minimal atomic deviations. nih.gov It can also reveal intermolecular interactions such as hydrogen bonding, which contribute to the crystal packing. nih.gov Single crystals suitable for X-ray diffraction are typically grown from appropriate solvent systems. nih.gov
Chromatography for Purification and Analysis
Chromatographic techniques are essential for the purification of Isoindolin-1-one from reaction mixtures and for assessing its purity.
Column Chromatography : Silica gel column chromatography is a widely used method for purifying Isoindolin-1-one and its derivatives. rsc.orgnih.govacs.orgrsc.orgnih.govbeilstein-journals.org Various solvent systems are employed as eluents, with common examples including mixtures of hexane (B92381) and ethyl acetate (B1210297) (e.g., 2:1, 50:50) or chloroform (B151607) and methanol (B129727) (e.g., 9:1). rsc.orgnih.govrsc.org The choice of solvent ratio depends on the polarity of the compound and impurities.
Thin Layer Chromatography (TLC) : TLC is frequently used as an analytical tool during synthesis and purification processes. rsc.orgnih.govclockss.orgbeilstein-journals.org It allows for rapid monitoring of reaction progress, identification of components in a mixture, and assessment of fractions collected during column chromatography. Compounds are typically visualized using UV light or chemical stains.
High-Performance Liquid Chromatography (HPLC) : HPLC is employed for quantitative analysis and high-resolution separation, ensuring the purity of the final Isoindolin-1-one product, often with a purity specification of >95%. Chiral HPLC may be used for separating enantiomers if the compound possesses chirality. acs.org
Emerging Research Directions and Future Perspectives in Isoindolin 1 One Chemistry
Development of Novel Isoindolin-1-one Derivatives with Enhanced Bioactivity
The development of novel isoindolin-1-one derivatives with enhanced biological activity is a primary focus of current research. Scientists are modifying the core structure by introducing various functional groups and substituents to improve efficacy, target specificity, and pharmacokinetic properties. nih.gov These modifications, including the addition of lipophilic, electron-withdrawing, polar, and heterocyclic moieties, have led to the discovery of compounds with potent anticancer, antiviral, antipsychotic, antimicrobial, anti-inflammatory, and antidiabetic activities. nih.govresearchgate.net
Recent studies have highlighted the structure-activity relationships of these derivatives in various therapeutic areas. nih.gov For instance, a series of 2,7-disubstituted isoindolin-1-one derivatives were designed as highly potent positive allosteric modulators (PAMs) of GABA-A receptors for the treatment of epilepsy. nih.gov One compound, Cpd48, demonstrated significant in vivo efficacy in mouse seizure models and possessed desirable pharmacokinetic properties, marking it as a promising lead for developing new antiseizure agents. nih.gov
Other research has focused on carbonic anhydrase inhibition. Novel isoindolin-one derivatives, synthesized from 2-benzoylbenzoic acid, showed potent inhibitory effects on human carbonic anhydrase (hCA) I and II isozymes. nih.gov Specifically, compounds 2c and 2f exhibited greater inhibitory activity than the standard inhibitor acetazolamide, suggesting their potential for further pharmaceutical development. nih.gov Furthermore, some derivatives have been investigated as caspase inhibitors, showing excellent effects in reducing interleukin-1β (IL-1β) and cell apoptosis, indicating their potential for treating caspase-related diseases. google.com
| Derivative Class | Target/Activity | Key Findings | Reference |
|---|---|---|---|
| 2,7-disubstituted isoindolin-1-ones | GABA-A Receptor Positive Allosteric Modulators (Antiepileptic) | Compound Cpd48 showed potent in vivo efficacy in mouse seizure models (sc-PTZ ED50 = 8.20 mg/kg, MES ED50 = 2.68 mg/kg) and good BBB penetration. | nih.gov |
| Sulfamate-containing isoindolin-1-ones | Carbonic Anhydrase (hCA) I & II Inhibitors | Compounds 2c and 2f showed potent inhibition with Ki values ranging from 11.48 to 16.09 nM for hCA I and 9.32 to 14.87 nM for hCA II. | nih.gov |
| 3-hydroxy-isoindolin-1-ones | Antibacterial | Selected derivatives showed moderate antibacterial activity. | researchgate.net |
| N-substituted-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones | Potential lead compounds in medicinal chemistry | A new series of quinoline-based isoindolin-1-ones was successfully synthesized. | researchgate.net |
Exploration of New Synthetic Pathways
Concurrent with the development of new derivatives is the exploration of innovative and efficient synthetic pathways to construct the isoindolin-1-one core. nih.gov Traditional methods are often being replaced by more versatile and sustainable approaches. researchgate.net Recent advancements encompass both metal-catalyzed and metal-free strategies, offering greater flexibility and access to a wider range of substituted isoindolinones. nih.gov
Transition metal catalysis, utilizing elements like palladium, rhodium, ruthenium, and copper, has become a cornerstone for isoindolin-1-one synthesis. abo.finih.govresearchgate.net These methods include C-H activation, cross-coupling, and carbonylation reactions, which allow for the construction of the heterocyclic skeleton from various starting materials like benzamides, imidates, and nitriles. abo.finih.gov For example, palladium-catalyzed dearomative carbonylation of N-(2-bromobenzoyl)indoles has been used to create polycyclic spiro compounds containing the isoindolinone framework. researchgate.net Another approach involves a CuI-catalyzed one-pot, three-component reaction of 2-iodobenzoic acids, alkynylcarboxylic acids, and ammonium acetate (B1210297). researchgate.net
In the realm of green chemistry, methods such as ultrasonic-assisted synthesis are gaining traction. nih.govrsc.org This technique has been employed for the high-yield preparation of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides, offering advantages like improved reaction rates and milder conditions. nih.govrsc.org Multicomponent reactions (MCRs), such as the Ugi four-component reaction, provide a facile and efficient one-pot procedure to access complex and potentially bioactive isoindolin-1-one scaffolds under acidic conditions. researchgate.netnih.gov
| Synthetic Method | Key Features | Catalyst/Conditions | Reference |
|---|---|---|---|
| Transition Metal-Catalyzed C-C Bond Formation | Construction of lactam and/or aromatic rings via C-H activation, cross-coupling, carbonylation. | Palladium, Rhodium, Ruthenium, Copper | abo.fisemanticscholar.org |
| Ultrasonic-Assisted Synthesis | Green chemistry approach, high efficiency and yields, shorter reaction times. | Ultrasonic irradiation (47 kHz, 35 W) | nih.govrsc.org |
| Multicomponent Reactions (MCRs) | One-pot synthesis of complex scaffolds, high atom economy. | Ugi-type reactions, acidic conditions | nih.gov |
| Photodecarboxylative Addition | Synthesis of 3-hydroxy-isoindolin-1-one derivatives in aqueous media. | Photochemical reaction | researchgate.net |
| Intramolecular Cyclization | Economical two-step procedure from 2-cyanobenzaldehyde. | 5% KOH in MeOH | nih.gov |
Advanced Pharmacological Evaluation and Clinical Translation
The promising in vitro bioactivity of many isoindolin-1-one derivatives has spurred more advanced pharmacological evaluations to pave the way for their clinical translation. Several compounds containing the isoindolin-1-one core have already reached clinical use, such as the diuretic Chlorthalidone and the immunomodulator Lenalidomide (B1683929), a derivative of thalidomide (B1683933) used to treat multiple myeloma. mdpi.comresearchgate.net
Current research is focused on a deeper understanding of the mechanisms of action, pharmacokinetics, and in vivo efficacy of novel derivatives. For example, detailed studies on N-arylisoindoline analogs have explored their anticonvulsant activities, with docking studies revealing interactions with sodium channels. researchgate.net The lead compound Cpd48, a GABA-A receptor modulator, not only showed potent efficacy in seizure models but also displayed desirable plasma pharmacokinetic properties and the ability to penetrate the blood-brain barrier, which are critical for clinical success. nih.gov
The journey from a promising preclinical candidate to a clinically approved drug is challenging. However, the structural versatility of the isoindolin-1-one scaffold allows for fine-tuning of properties to overcome these hurdles. nih.gov The development of compounds like Lenalidomide, which modified the original thalidomide structure to enhance therapeutic effects, serves as a powerful example of the potential for successful clinical translation within this chemical class. mdpi.comgoogle.com Future efforts will likely focus on developing target-specific drugs and multi-targeted agents for complex diseases like cancer. researchgate.net
Applications in Materials Science
While the primary focus of isoindolin-1-one research has been in medicinal chemistry, emerging studies are exploring its applications in materials science. The inherent chemical properties of the isoindolin-1-one scaffold and its derivatives make them attractive building blocks for functional materials. Some analogues have demonstrated electro-optical activities and have been utilized as dyes. nih.gov
A closely related structure, isoindigo, which is a bis-oxindole, has garnered significant interest in the design of functional materials for organic electronics. d-nb.info These derivatives have been used in the creation of organic solar cells (OSCs), organic field-effect transistors (OFETs), and sensors. d-nb.info The principles used to functionalize the isoindigo core to tune its electronic properties and solubility could potentially be adapted for isoindolin-1-one-based materials. d-nb.info The development of isoindolin-1-one-based polymers or small molecules could lead to novel materials for applications in electronics, photonics, and sensing technologies, representing a promising, albeit less explored, research direction.
Isoindolin-1-one in the Human Exposome Research
The "exposome" encompasses the totality of environmental exposures an individual experiences from conception onwards, and understanding its impact on health is a growing field of research. nih.gov This paradigm shift from single-agent toxicology to a more holistic approach requires advanced analytical methods to identify biomarkers of exposure and effect.
The role of specific chemical compounds like isoindolin-1-one within exposome research is currently in its infancy. Exposome studies often employ high-resolution mass spectrometry to perform untargeted analysis of small molecules in biological samples. researchgate.net It is conceivable that isoindolin-1-one derivatives, either from environmental sources, metabolism of other compounds, or as endogenous molecules, could be identified in such analyses. Should specific isoindolin-1-one derivatives be linked to particular exposures or health outcomes, they could serve as valuable biomarkers. The current research focus is on developing frameworks and analytical techniques to better capture the complexity of the exposome. nih.gov As these methods mature, the potential to identify and understand the role of compounds like isoindolin-1-one in the complex interplay between environment and human health will increase. nih.gov
Interdisciplinary Research Bridging Chemistry, Biology, and Materials Science
The future of isoindolin-1-one research lies in the convergence of multiple scientific disciplines. The synergy between chemistry, biology, and materials science is essential to unlock the full potential of this versatile scaffold. nih.gov
Chemistry and Biology: Synthetic chemists are developing novel pathways to create diverse libraries of isoindolin-1-one derivatives. abo.ficitedrive.com These compounds are then evaluated by biologists and pharmacologists to understand their interactions with biological targets, elucidate their mechanisms of action, and assess their therapeutic potential in areas like oncology, neurology, and infectious diseases. researchgate.netnih.gov This collaborative cycle of design, synthesis, and testing is crucial for accelerating drug discovery. nih.gov
Chemistry and Materials Science: The expertise of synthetic chemists in modifying the isoindolin-1-one core can be leveraged by materials scientists to create novel functional materials. nih.govd-nb.info By strategically altering the electronic and physical properties of the molecule, it may be possible to develop new organic semiconductors, dyes, and sensors.
Biology and Materials Science: The intersection of biology and materials science could lead to the development of biocompatible materials for medical devices or drug delivery systems that incorporate the isoindolin-1-one scaffold. Furthermore, isoindolin-1-one-based sensors could be designed for biological applications, such as detecting specific biomolecules or monitoring cellular processes.
This interdisciplinary approach ensures that fundamental discoveries in one field can be rapidly translated into practical applications in another, driving innovation and expanding the impact of isoindolin-1-one chemistry.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing Isoindolin-1-one derivatives?
- Methodological Answer : Synthesis typically involves cyclization reactions (e.g., via Buchwald-Hartwig amination or palladium-catalyzed coupling) followed by purification using column chromatography. Characterization requires a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. Ensure experimental details (e.g., solvent ratios, reaction temperatures) are meticulously documented to enable reproducibility . Purity should be verified via HPLC (>95%), with spectral data archived in supplementary materials .
Q. How can researchers design initial biological activity assays for Isoindolin-1-one compounds?
- Methodological Answer : Begin with in vitro screening against target enzymes or cell lines (e.g., kinase inhibition assays or cytotoxicity studies using MTT). Use a tiered approach:
Dose-response curves to determine IC₅₀ values.
Selectivity profiling against related off-target proteins.
Positive/negative controls (e.g., known inhibitors/DMSO) to validate assay conditions.
Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when selecting biological targets .
Q. What analytical techniques are critical for assessing Isoindolin-1-one stability under varying conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS under stress conditions (heat, light, humidity). Monitor degradation products and quantify half-life (t₁/₂). For photostability, follow ICH Q1B guidelines, using a calibrated light chamber. Data should be tabulated with clear headings (e.g., "Degradation % at 40°C/75% RH") .
Advanced Research Questions
Q. How can mechanistic studies be designed to elucidate Isoindolin-1-one’s mode of action?
- Methodological Answer : Combine experimental and computational approaches:
- Kinetic studies : Use surface plasmon resonance (SPR) or stopped-flow spectroscopy to measure binding kinetics (kₐ, k𝒹).
- Molecular dynamics simulations : Apply DFT or MD simulations to model ligand-protein interactions (e.g., using AutoDock Vina).
- Mutagenesis assays : Validate binding residues via site-directed mutagenesis.
Triangulate data to resolve ambiguities (e.g., conflicting kinetic vs. computational results) .
Q. What strategies address contradictions in published data on Isoindolin-1-one’s pharmacokinetic properties?
- Methodological Answer : Perform a systematic review using PRISMA guidelines to identify bias or methodological variability. Key steps:
Meta-analysis : Pool data from studies with comparable protocols (e.g., dosing regimens, animal models).
Sensitivity analysis : Exclude outliers and reassess effect sizes.
Experimental replication : Redesign in vivo studies with standardized protocols (e.g., CL/F calculations via non-compartmental analysis) .
Q. How can researchers integrate Isoindolin-1-one into interdisciplinary studies (e.g., materials science or neuropharmacology)?
- Methodological Answer : Develop a cross-disciplinary framework:
- Collaborative hypothesis-building : Use PICO (Population, Intervention, Comparison, Outcome) to define shared objectives (e.g., "Does Isoindolin-1-one-doped polymer X enhance photoluminescence?").
- Data-sharing protocols : Use platforms like Zenodo to share crystallography or spectroscopy datasets.
- Unified reporting : Adopt SI units and IUPAC nomenclature in joint publications to avoid ambiguity .
Guidance for Data Presentation
- Tables/Figures : Follow journal-specific guidelines (e.g., Table 1: "Synthetic yields of Isoindolin-1-one derivatives under varying catalysts"). Use horizontal lines only, with footnotes explaining abbreviations .
- Reproducibility : Archive raw NMR spectra, chromatograms, and simulation input files in supplementary materials. Reference prior methodologies if replication is impractical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
